molecular formula C16H18N2O3 B1674936 Levcromakalim CAS No. 94535-50-9

Levcromakalim

Cat. No. B1674936
CAS RN: 94535-50-9
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-CABCVRRESA-N
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Description

Levcromakalim is the active isomer of Cromakalim . It is a potassium channel-opening vasodilator that acts on ATP-sensitive potassium channels, causing membrane hyperpolarization . It has been used to treat hypertension as it relaxes vascular smooth muscle to lower blood pressure .


Synthesis Analysis

The synthesis of Levcromakalim involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under Phase Transfer Catalysis (PTC) .


Molecular Structure Analysis

Levcromakalim has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for Levcromakalim is (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .


Chemical Reactions Analysis

Levcromakalim’s chemical reactions have been investigated using NMR spectroscopy in different solvents as well as ab initio and DFT calculations . One predominant conformation was found to prevail in solution .


Physical And Chemical Properties Analysis

Levcromakalim is a 1-benzopyran . It has a molecular weight of 286.33 g/mol . The molecular formula for Levcromakalim is C16H18N2O3 .

Scientific Research Applications

Antihypertensive Effects

Levcromakalim has been studied for its antihypertensive effects, particularly its ability to lower blood pressure without affecting the circadian rhythm, suggesting its potential as an effective and safe antihypertensive medication S. Suzuki, K. Yano, S. Kusano, T. Hashimoto, 1995.

Vascular Smooth Muscle Effects

Research has demonstrated levcromakalim's ability to induce relaxation in vascular smooth muscle by activating potassium channels. This mechanism is evident in its application in treating conditions like detrusor instability and outflow obstruction N. Teramoto, A. Brading, 1996.

Renoprotective Effects

Levcromakalim has been shown to exert a renoprotective effect in diabetic rats, indicating its potential in managing diabetes-related complications. This effect was observed through a significant reduction in plasma creatinine levels and an improvement in creatinine clearance, suggesting levcromakalim's utility in correcting polyuria, a common symptom of diabetes mellitus O. Owolabi, E. Omogbai, 2011.

Effects on Bladder Function

In the context of bladder function, levcromakalim was evaluated for its impact on urodynamic variables and blood pressure during cystometry in patients with high spinal cord lesions. The study found an increase in the duration of bladder contraction, highlighting levcromakalim's potential therapeutic applications in bladder dysfunction management K. Komersova, J. Rogerson, E. Conway, T. Lim, D. Brown, H. Krum, G. Jackman, R. Murdoch, W. Louis, 1995.

Vasodilation Without Nociceptive Effects

Levcromakalim has been researched for its ability to induce vasodilation without nociceptive effects in both trigeminal and extra-trigeminal regions, suggesting its role in not directly activating peripheral neurons to evoke pain. This finding is critical for understanding the drug's potential in treating migraine without causing discomfort in other body parts Mohammad Al-Mahdi Al-Karagholi, Hashmat Ghanizada, J. M. Hansen, Sameera Aghazadeh, L. Skovgaard, J. Olesen, M. Ashina, 2019.

Coronary Artery Bypass Graft Spasm Management

A study on the effectiveness of levcromakalim in preventing and reversing spasm in arterial grafts used in coronary artery bypass operations showed promising results. Levcromakalim significantly reduced maximal contractile responses in the internal mammary artery and gastroepiploic artery, suggesting its potential therapeutic value in managing graft spasm F. Akar, B. Uydeş-Doğan, H. Tufan, S. Aşlamacı, C. Köksoy, I. Kanzik, 2003.

Safety And Hazards

Safety data for Levcromakalim suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Levcromakalim has been identified as a potential target for migraine treatment . It has been suggested that levcromakalim acts downstream from the CGRP receptor and hypersensitivity caused by levcromakalim is independent of direct CGRP release from the TNC and the TG . Further studies are needed to investigate these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .

properties

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045677
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levcromakalim

CAS RN

94535-50-9, 94470-67-4
Record name (-)-Cromakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94535-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromakalim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVCROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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